Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-11(20)8-18-9-15-13-12(14(18)21)16-17-19(13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXNPNUFGWWOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a hydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Structural Analogues and Heteroatom Variations
The triazolo[4,5-d]pyrimidine scaffold distinguishes this compound from closely related derivatives:
- Thiazolo[4,5-d]pyrimidines: Replace the triazole ring with a thiazole ring containing sulfur.
- Oxazolo[4,5-d]pyrimidines: Feature an oxygen atom in the fused ring, as in 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines ().
Table 1: Structural and Electronic Comparisons
| Compound Class | Heteroatom | Key Substituents | Polarity | Bioactivity Relevance |
|---|---|---|---|---|
| Triazolo[4,5-d]pyrimidine | N, N | 3-Ph, 7-oxo, ethyl acetate | Moderate | Potential kinase inhibition |
| Thiazolo[4,5-d]pyrimidine | S, N | 7-methyl, aryl, cyano | Low | Antimicrobial, antioxidant |
| Oxazolo[4,5-d]pyrimidine | O, N | 4-methylphenyl, phenyl, substituted | High | Unknown (structural studies) |
Physicochemical Properties
- Solubility : Thiazolo derivatives (low polarity) < triazolo (moderate) < oxazolo (high). The ethyl acetate group in the target compound may enhance solubility in organic solvents compared to methyl esters .
- Thermal Stability : Crystallographic studies using SHELX software () reveal that substituents like phenyl groups improve stability via π-π stacking. The 3-phenyl group in the target compound likely contributes to similar stabilization .
Crystallographic and Computational Studies
- SHELX Refinement : Widely used for small-molecule crystallography (). The target compound’s structure could be resolved using SHELXL, with its keto and ester groups influencing hydrogen-bonding networks .
- Comparison with Patented Derivatives: highlights pyrimido-oxazinones with cyclopropyl and piperazine groups, underscoring the role of bulky substituents in pharmacokinetics. The phenyl group in the target compound may offer a balance between steric bulk and metabolic stability .
Biological Activity
Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, including relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12N4O2
- Molecular Weight : 256.26 g/mol
- CAS Number : 114306-16-0
The structure features a triazolo-pyrimidine moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Several studies have investigated the anticancer potential of triazolo-pyrimidine derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance:
- Study Findings : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have highlighted neuroprotective effects attributed to similar triazolo-pyrimidine compounds. This compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage.
Case Study : In an experimental model of neurodegeneration, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : By scavenging free radicals, it protects cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
